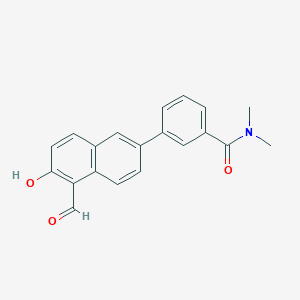
3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also known by other identifiers such as SCHEMBL12674915 and CHEMBL3665044 . This compound has been studied for its potential inhibitory effects on certain biological pathways, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthetic routes and reaction conditions for US8614253, 29-19 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure. This may involve reactions such as bromination, formylation, and hydroxylation.
Purification and Isolation: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
US8614253, 29-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
US8614253, 29-19 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to protein misfolding and stress responses.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of US8614253, 29-19 involves its interaction with specific molecular targets. One of the primary targets is IRE-1α, a key player in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate the cellular response to stress and protein misfolding . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
US8614253, 29-19 can be compared with other similar compounds, such as:
US9241942, 29-19: Another compound with similar inhibitory effects on IRE-1α.
US9493435, 167: A related compound with similar structural features and biological activity.
The uniqueness of US8614253, 29-19 lies in its specific molecular structure, which allows for effective inhibition of IRE-1α with minimal off-target effects. This makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(5-formyl-6-hydroxynaphthalen-2-yl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H17NO3/c1-21(2)20(24)16-5-3-4-13(11-16)14-6-8-17-15(10-14)7-9-19(23)18(17)12-22/h3-12,23H,1-2H3 |
InChI Key |
NWWPDKVVFKCCIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















